N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 434.94 g/mol. This compound is classified as a sulfonamide derivative and is notable for its structural complexity, which includes a tetrahydrobenzo[b][1,4]oxazepin ring system.
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide typically involves several key steps:
These reactions often require careful control of conditions such as temperature and solvent choice to optimize yield and purity .
The molecular structure of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide can be described as follows:
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)CC=C)CThe compound features a complex bicyclic structure that contributes to its biological activity. The presence of both a chloro substituent and an allylic group enhances its pharmacological properties.
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications .
The mechanism of action for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide is not fully elucidated but is believed to involve:
This mechanism underscores its potential therapeutic roles in various diseases .
The physical and chemical properties of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide include:
| Property | Value |
|---|---|
| Molecular Weight | 434.94 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties are essential for understanding the compound's stability and behavior under different conditions .
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide has several scientific applications:
The ongoing research into this compound highlights its relevance in advancing pharmaceutical sciences and therapeutic strategies .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8